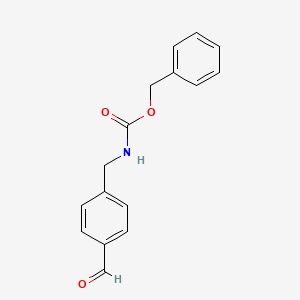

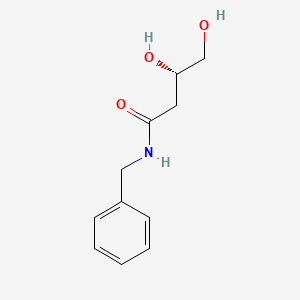

Benzyl 4-formylbenzylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

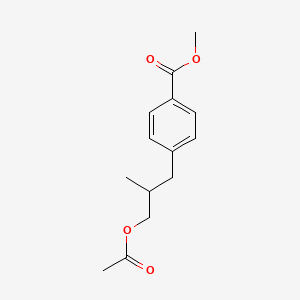

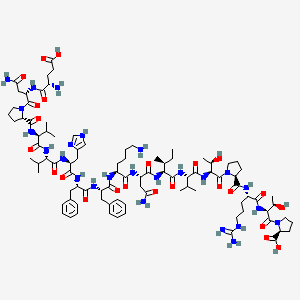

Benzyl 4-formylbenzylcarbamate is a chemical compound with the molecular formula C16H15NO3 . It has a molecular weight of 269.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) . This indicates the presence of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzyl compounds are known to undergo a variety of reactions. For instance, benzyl radicals can react with HO2 and OH radicals, forming benzyl hydroperoxide .

Physical And Chemical Properties Analysis

This compound has a predicted density of 1.205±0.06 g/cm3 . It has a melting point of 68 °C .

Aplicaciones Científicas De Investigación

Organometallic Chemistry: The study by Harder and Lutz (1997) in "Organometallics" discusses a phosphonium dibenzylide anion used as a ligand in organobarium chemistry, highlighting the significance of benzyl groups in organometallic compounds (Harder & Lutz, 1997).

Bioreductive Prodrugs: Research by Hay et al. (1999) in the "Journal of The Chemical Society-Perkin Transactions 1" investigates the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates. These compounds are significant as triggers for bioreductive drugs, particularly in cancer therapy (Hay, Sykes, Denny, & O'Connor, 1999).

Photocatalytic Oxidation: A study by Higashimoto et al. (2009) in the "Journal of Catalysis" explores the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide, demonstrating applications in environmental chemistry and renewable energy (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Inhibitors in Pharmacology: Kos et al. (2021) in the "International Journal of Molecular Sciences" synthesized novel cholinesterase inhibitors using benzyl carbamates, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).

Materials Science: Research by Hawker and Fréchet (1990) in the "Journal of the American Chemical Society" discusses the use of benzyl groups in the synthesis of dendritic macromolecules, which has implications in the development of new materials (Hawker & Fréchet, 1990).

Direcciones Futuras

While specific future directions for Benzyl 4-formylbenzylcarbamate are not mentioned, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry . This suggests potential future research directions for this compound and similar compounds.

Propiedades

IUPAC Name |

benzyl N-[(4-formylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFPPIONGKGDDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)